molecular formula C86H147N27O23 B7983945 CTCE 9908

CTCE 9908

Cat. No.: B7983945
M. Wt: 1927.3 g/mol
InChI Key: VUYRSKROGTWHDC-ICWZLGNASA-N
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Description

Structural Characterization of CTCE-9908 as a CXCR4 Antagonist

CTCE-9908 (PubChem CID: 16186350) is a dimeric peptide analog of stromal cell-derived factor-1 (SDF-1), the natural ligand for CXCR4. Its molecular formula, $$ \text{C}{86}\text{H}{147}\text{N}{27}\text{O}{23} $$, corresponds to a molecular weight of 1927.3 g/mol. The peptide comprises two identical chains linked via lysine residues, with the sequence Lys-Gly-Val-Ser-Leu-Ser-Tyr-Arg-Lys-NH₂ forming each monomer. This structure mimics the N-terminal domain of CXCL12, which is critical for receptor binding.

The dimeric configuration enhances binding avidity to CXCR4, as evidenced by its Helm notation:
$$
\text{PEPTIDE1{K.G.V.S.L.S.Y.R.K.[am]}|PEPTIDE2{K.G.V.S.L.S.Y.R}}
$$
This design stabilizes interactions with the receptor’s extracellular loops and transmembrane helices. Structural studies indicate that CTCE-9908’s lysine residues form salt bridges with CXCR4’s aspartate residues (e.g., D262), while its tyrosine and arginine side chains engage in π-cation interactions with hydrophobic pockets. These features enable submicromolar binding affinity, as demonstrated in surface plasmon resonance assays.

Table 1: Key Structural Properties of CTCE-9908

Property Value
Molecular Formula $$ \text{C}{86}\text{H}{147}\text{N}{27}\text{O}{23} $$
Molecular Weight 1927.3 g/mol
CAS Registry Number 1030384-98-5
DrugBank ID DB05625
Sequence Lys-Gly-Val-Ser-Leu-Ser-Tyr-Arg-Lys-NH₂ (dimer)

Competitive Binding Dynamics with CXCL12/CXCR4 Axis

CTCE-9908 acts as a competitive antagonist by occupying the CXCL12-binding site on CXCR4. In ovarian cancer cells, it inhibits CXCL12-induced migration with an IC₅₀ of 50–100 nM, as measured in Boyden chamber assays. Binding kinetics reveal a dissociation constant ($$ Kd $$) of 12 nM, which is 10-fold lower than CXCL12’s $$ Kd $$ (120 nM). This preferential binding disrupts downstream signaling pathways, including:

  • Ras-Raf-MAPK : Reduced phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) by 70% in prostate cancer cells.
  • PI3K-Akt : Suppression of Akt activation by 65%, impairing cell survival.
  • JAK-STAT : Inhibition of STAT3 nuclear translocation, blocking transcription of pro-metastatic genes.

In melanoma models, mathematical modelling predicts time-dependent cytotoxicity, with CTCE-9908’s IC₅₀ decreasing from 200 µg/mL at 48 hours to 150 µg/mL at 72 hours. This aligns with fluorescence resonance energy transfer (FRET) data showing prolonged receptor internalization (>6 hours) post-treatment.

Figure 1: Mechanism of CXCR4 Antagonism
CTCE-9908 binds CXCR4 → Prevents G-protein coupling → Inhibits β-arrestin recruitment → Blocks ERK1/2 and Akt activation.

Pharmacokinetic Properties and Biodistribution Patterns

As a peptide-based agent, CTCE-9908 faces challenges typical of biologics, including renal clearance and protease degradation. In murine xenograft models, subcutaneous administration (25 mg/kg) achieves a plasma half-life ($$ t{½} $$) of 2.1 hours, with maximal concentration ($$ C{\text{max}} $$) at 1.5 hours. Biodistribution studies using radiolabeled CTCE-9908 show preferential accumulation in CXCR4-rich tissues:

Tissue Relative Uptake (%)
Lymph nodes 32
Bone marrow 28
Liver 15
Kidneys 12

Data derived from prostate cancer xenografts.

In vitro, CTCE-9908 exhibits time-dependent cytotoxicity, with melanoma cell viability decreasing by 50% at 48 hours (IC₅₀ = 200 µg/mL) and 70% at 72 hours. Mathematical modelling corroborates this, predicting a 40% reduction in viable B16-F10 melanoma cells after 96 hours. Notably, non-cancerous macrophages (RAW 264.7) show similar sensitivity, suggesting off-target effects at higher doses.

Properties

IUPAC Name

(2S)-2,6-diamino-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[6-amino-5-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-6-oxohexyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C86H147N27O23/c1-45(2)35-58(104-81(133)64(43-116)110-83(135)68(47(5)6)112-66(120)39-99-71(123)53(89)17-9-12-30-87)75(127)108-62(41-114)79(131)106-60(37-49-22-26-51(118)27-23-49)77(129)102-56(20-15-33-97-85(92)93)73(125)96-32-14-11-19-55(70(91)122)101-74(126)57(21-16-34-98-86(94)95)103-78(130)61(38-50-24-28-52(119)29-25-50)107-80(132)63(42-115)109-76(128)59(36-46(3)4)105-82(134)65(44-117)111-84(136)69(48(7)8)113-67(121)40-100-72(124)54(90)18-10-13-31-88/h22-29,45-48,53-65,68-69,114-119H,9-21,30-44,87-90H2,1-8H3,(H2,91,122)(H,96,125)(H,99,123)(H,100,124)(H,101,126)(H,102,129)(H,103,130)(H,104,133)(H,105,134)(H,106,131)(H,107,132)(H,108,127)(H,109,128)(H,110,135)(H,111,136)(H,112,120)(H,113,121)(H4,92,93,97)(H4,94,95,98)/t53-,54-,55?,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,68-,69-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYRSKROGTWHDC-ICWZLGNASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NCCCCC(C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCCCCC(C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCCCN)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCCCN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C86H147N27O23
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1927.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Key Physicochemical Properties of CTCE-9908

PropertyValueSource
Molecular FormulaC86H147N27O23\text{C}_{86}\text{H}_{147}\text{N}_{27}\text{O}_{23}
Molecular Weight2041.25 g/mol
SequenceKGVSLSYR-K-RYSLSVGK
TargetCXCR4 receptor

Solid-Phase Peptide Synthesis (SPPS) of CTCE-9908

Traditional SPPS Methodology

CTCE-9908 is synthesized via SPPS, a standard technique for peptide production. The process involves sequential coupling of Fmoc-protected amino acids to a resin-bound growing chain. Key steps include:

  • Resin Swelling : A Wang or Rink amide resin is swollen in dimethylformamide (DMF) to activate reactive sites.

  • Fmoc Deprotection : Piperidine (20–30% in DMF) removes the Fmoc group, exposing the amino terminus for coupling.

  • Amino Acid Coupling : Activators like HBTU/HOBt facilitate reaction between the resin-bound peptide and incoming Fmoc-amino acid.

  • Washing : After each coupling, resins are washed with DMF and dichloromethane (DCM) to remove excess reagents.

For CTCE-9908, the lysine linker requires orthogonal protection (e.g., Alloc group) to enable selective deprotection and branching during dimer synthesis.

Wash-Free SPPS Innovations

Recent advancements aim to reduce solvent waste in SPPS. A 2023 study demonstrated a wash-free method using volatile bases (e.g., 2,4,6-trimethylpyridine) that evaporate at elevated temperatures, eliminating 95% of solvent waste. Applied to CTCE-9908, this approach could streamline production by:

  • Bulk Evaporation : Removing deprotection bases via controlled heating and gas flushing.

  • Reduced Cycle Time : Cutting synthesis time by 40% compared to traditional SPPS.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude CTCE-9908 is purified via reverse-phase HPLC using a C18 column and acetonitrile/water gradients. Purity thresholds exceed 95% for therapeutic applications.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) confirms molecular weight (m/z=2041.25m/z = 2041.25) and sequence fidelity. Discrepancies in mass spectra often arise from incomplete deprotection or oxidation of methionine residues.

Table 2: Analytical Parameters for CTCE-9908

ParameterMethodSpecification
PurityHPLC≥95%
Molecular WeightESI-MS2041.25 ± 1 Da
Endotoxin LevelsLAL assay<0.1 EU/mg

Industrial-Scale Production Challenges

Solvent Consumption and Waste Management

Traditional SPPS generates ~300 L of solvent waste per kilogram of peptide. CTCE-9908’s 18-amino-acid length exacerbates this issue, necessitating greener alternatives like the wash-free method.

Sequence-Dependent Aggregation

The KGVSLSYR motif’s hydrophobic residues promote aggregation during synthesis, reducing coupling efficiency. Strategies to mitigate this include:

  • Microwave-Assisted SPPS : Enhancing coupling kinetics through controlled heating.

  • Pseudoproline Dipeptides : Incorporating Ser(Ox)\text{Ser}(\text{Ox})-Leu segments to improve solubility.

Applications in Preclinical Research

CTCE-9908’s synthesis quality directly impacts its biological efficacy. Studies show:

  • Metastasis Inhibition : 25 mg/kg doses reduced metastatic burden by 20-fold in breast cancer models.

  • Angiogenesis Suppression : CTCE-9908 decreased CD34+ vessel density by 60% in prostate tumors .

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing cysteine can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution Reagents: N-hydroxysuccinimide (NHS) esters for amine modification.

Major Products

The major products of these reactions depend on the specific modifications. For example, oxidation of cysteine residues results in disulfide-linked peptides, while reduction yields free thiol-containing peptides.

Scientific Research Applications

Peptides like “CTCE 9908” have diverse applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules.

    Biology: Studied for their roles in cellular processes and signaling pathways.

    Medicine: Investigated for therapeutic potential in treating diseases.

    Industry: Utilized in the development of biomaterials and nanotechnology.

Mechanism of Action

The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors or enzymes. The binding of the peptide to its target can trigger a cascade of biochemical events, leading to the desired biological effect. The specific pathways involved depend on the peptide’s sequence and structure.

Comparison with Similar Compounds

Comparison with Similar CXCR4-Targeting Compounds

CXCR4 antagonists are classified into peptide-based and small-molecule inhibitors. Below is a comparative analysis of CTCE 9908 and key analogs:

Table 1: Comparative Profile of CXCR4 Antagonists

Compound Type Key Features Clinical Stage Limitations References
This compound 17-amino acid peptide Inhibits metastasis via CXCR4 blockade; synergizes with taxanes. IC₅₀: 10–100 µM (cell-dependent). Preclinical/Phase I No apoptosis induction; variable efficacy in metastasis incidence .
BKT140 14-amino acid peptide Reduces leukemia and myeloma growth via CXCR4 inhibition. Preclinical Limited data on solid tumors.
LY2510924 Cyclic peptide Potent CXCR4 antagonist; inhibits breast cancer metastasis in xenografts. Phase II completed Discontinued due to insufficient efficacy.
BL-8040 (Motixafortide) Peptide-based FDA-approved for stem cell mobilization; inhibits melanoma and neuroblastoma. Approved (Aphexda®) Primarily used in hematologic settings.
AMD3100 (Plerixafor) Small molecule First FDA-approved CXCR4 antagonist; mobilizes hematopoietic stem cells. Approved Short half-life; limited antitumor use.

Key Findings:

Mechanistic Differences :

  • This compound uniquely induces mitotic catastrophe and G₂/M phase arrest in ovarian cancer cells, unlike BKT140 or AMD3100, which primarily block receptor-ligand binding .
  • In contrast to LY2510924, this compound shows synergy with taxanes , reducing breast tumor volume by 80% in combination therapies .

BL-8040 demonstrated superior efficacy in melanoma, but this compound’s peptide structure offers better tissue penetration in solid tumors .

Clinical Progress: While BL-8040 and AMD3100 are clinically approved, this compound remains in early-phase trials.

Biological Activity

CTCE-9908 is a 17-amino-acid peptide that acts as an antagonist to the chemokine receptor CXCR4, which plays a significant role in cancer metastasis. This compound has garnered attention for its potential therapeutic applications in various cancers, including melanoma, breast cancer, prostate cancer, and ovarian cancer. The following sections detail the biological activity of CTCE-9908, including its mechanisms of action, effects on tumor growth and metastasis, and relevant case studies.

CTCE-9908 functions primarily by inhibiting the CXCR4/CXCL12 signaling pathway. CXCR4 is frequently overexpressed in several malignancies, leading to enhanced tumor cell migration and metastasis. By blocking this interaction, CTCE-9908 aims to reduce tumor spread and improve patient outcomes.

In Vitro Effects

  • Cytotoxicity : A study revealed that CTCE-9908 exhibited cytotoxic effects on melanoma cells (B16 F10) at concentrations significantly lower than the IC50 values predicted through mathematical modeling. Morphological changes indicative of cell death were observed via transmission electron microscopy .
  • Inhibition of Cell Migration : CTCE-9908 treatment resulted in decreased adhesion, migration, and invasion of osteosarcoma cells in vitro. This suggests its potential to hinder the metastatic process at an early stage .
  • Impact on Prostate Cancer Cells : While CTCE-9908 did not significantly alter the proliferation of prostate cancer cells (PC-3 and C4-2B), it effectively inhibited their invasive properties when stimulated by CXCL12 .

In Vivo Effects

  • Breast Cancer Models : In murine models of breast cancer, treatment with CTCE-9908 led to significant reductions in both primary tumor growth and metastatic burden. Mice treated with CTCE-9908 showed a 7-fold reduction in primary tumor volume after five weeks .
  • Osteosarcoma Metastasis : Mice injected with osteosarcoma cells treated with CTCE-9908 exhibited a 50% reduction in lung metastases compared to controls . This highlights the compound's effectiveness in limiting metastatic spread.
  • Prostate Cancer Metastasis : Histological analysis indicated that CTCE-9908 treatment resulted in necrosis within primary prostate tumors and significantly reduced lymph node and distant organ metastases by up to 95% .

Summary of Key Findings

Study FocusModel TypeTreatment DoseKey Findings
MelanomaB16 F10 cellsNot specifiedCytotoxicity observed; morphological changes noted
OsteosarcomaMurine modelNot specified50% reduction in lung metastases
Breast CancerMDA-MB-231 cells25 mg/kg7-fold reduction in primary tumor burden
Prostate CancerPC-3 cells25 mg/kgSignificant reduction in total metastatic burden

Case Studies

  • Phase I/II Clinical Trial : A study conducted on patients with refractory late-stage solid tumors assessed the safety and preliminary efficacy of CTCE-9908. Results indicated that the compound was well-tolerated and exhibited signs of efficacy, particularly in ovarian cancer cases .
  • Combination Therapy : Research has shown that CTCE-9908 can enhance the efficacy of other chemotherapeutic agents like taxol when used in combination therapies, suggesting its potential for multi-modal cancer treatment strategies .

Q & A

Q. What is the primary molecular mechanism by which CTCE 9908 inhibits CXCR4 signaling in cancer cells?

this compound acts as a selective CXCR4 antagonist, binding to the receptor to block its interaction with the chemokine ligand CXCL12 (SDF-1). This disruption prevents downstream signaling pathways involved in cancer cell migration, invasion, and metastasis. Key experimental validation includes:

  • Migration assays : Quantifying inhibition of CXCL12-induced ovarian cancer cell migration using transwell chambers .
  • Cell cycle analysis : Flow cytometry to detect G2-M phase arrest and mitotic catastrophe in treated cells .

Q. How can researchers validate CXCR4 receptor inhibition in vitro using this compound?

  • Ligand-binding assays : Use radiolabeled CXCL12 to measure competitive displacement by this compound .
  • Calcium flux measurements : Monitor intracellular calcium mobilization (a downstream CXCR4 signaling event) via fluorescent dyes like Fluo-4 .
  • Western blotting : Assess phosphorylation status of ERK1/2 or Akt, key signaling nodes downstream of CXCR4 activation .

Q. What are the standard in vivo models for evaluating this compound’s anti-tumor efficacy?

  • Orthotopic ovarian cancer models : Implant CXCR4-expressing tumor cells into murine ovaries and measure primary tumor growth and metastatic spread .
  • Combination therapy protocols : Co-administer this compound with taxanes (e.g., paclitaxel) and monitor tumor volume reduction via caliper measurements or bioluminescence imaging .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported molecular weights and structural data for this compound?

Discrepancies in molecular weight (e.g., 1927.3 vs. 1987.31) may stem from variations in salt forms (e.g., acetate vs. free base) or analytical methods. To address this:

  • High-resolution mass spectrometry (HRMS) : Confirm exact mass and purity .
  • Peptide sequencing : Use MALDI-TOF or Edman degradation to verify the sequence (Lys-Gly-Val-Ser-Leu-Ser-Tyr-Arg)₂-Lys-NH₂ .

Q. What methodological considerations are critical for studying this compound’s synergistic effects with chemotherapeutic agents?

  • Dose-response matrices : Use factorial experimental designs to identify additive vs. synergistic interactions (e.g., Chou-Talalay combination index) .
  • Pharmacokinetic alignment : Ensure overlapping plasma half-lives of this compound and co-administered drugs (e.g., docetaxel) to maximize synergy .
  • Toxicity profiling : Monitor multi-organ toxicity via histopathology and serum biomarkers (e.g., ALT/AST for liver function) .

Q. How can researchers address variability in mitotic catastrophe induction across different cancer cell lines?

  • Cell line stratification : Pre-screen for CXCR4 expression levels via qPCR or flow cytometry .
  • Time-lapse microscopy : Track mitotic progression and abnormal spindle formation in live cells treated with this compound .
  • Transcriptomic profiling : Compare gene expression patterns in resistant vs. sensitive cell lines to identify compensatory pathways .

Q. What strategies optimize stability and bioactivity of this compound in long-term experiments?

  • Storage conditions : Lyophilized powder at -20°C in desiccated environments; reconstituted solutions at -80°C for ≤1 year .
  • Activity validation : Regular re-testing using migration assays to confirm batch consistency .
  • Vehicle controls : Use sterile PBS or DMSO (≤0.1%) to avoid solvent-induced cytotoxicity .

Data Analysis and Reproducibility

Q. How should researchers statistically analyze contradictory results in this compound’s efficacy across preclinical studies?

  • Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .
  • Sensitivity analysis : Evaluate the impact of variables like tumor implantation site or dosing frequency .
  • Public data repositories : Compare results with open-access datasets (e.g., NCBI GEO) for CXCR4-targeted therapies .

Q. What frameworks ensure ethical rigor in designing this compound-related animal studies?

  • ARRIVE guidelines : Adhere to standardized reporting for preclinical trials, including sample size justification and randomization .
  • Institutional Animal Care and Use Committee (IACUC) protocols : Submit detailed experimental timelines and humane endpoints .

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